Bienvenue dans la boutique en ligne BenchChem!

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide

Structure-Activity Relationship Linker length GPR139 agonism

The compound is a synthetic small molecule (molecular formula C₁₆H₁₆N₄O₂S, molecular weight 328.39 g/mol) belonging to the 1,2,3-benzotriazin-4-one class. It features a butanamide linker connecting the benzotriazinone core to a thiophen-2-ylmethyl amine terminus.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 440331-29-3
Cat. No. B2894576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide
CAS440331-29-3
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CS3
InChIInChI=1S/C16H16N4O2S/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21)
InChIKeyFYPQENOVGPFSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide (CAS 440331-29-3): Chemical Class and Procurement Context


The compound is a synthetic small molecule (molecular formula C₁₆H₁₆N₄O₂S, molecular weight 328.39 g/mol) belonging to the 1,2,3-benzotriazin-4-one class . It features a butanamide linker connecting the benzotriazinone core to a thiophen-2-ylmethyl amine terminus. This structural architecture is shared with a series of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives investigated as modulators of the orphan G-protein coupled receptor GPR139, a target of interest for neuropsychiatric disorders [1]. The thiophene moiety introduces a sulfur-containing heterocycle that may offer distinct electronic and steric properties compared to phenyl or cycloalkyl analogs.

Why Generic Substitution of 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide Fails: Linker Length and Terminal Heterocycle Specificity


Generic substitution within the benzotriazinone butanamide series is not advisable because even minor structural variations—such as shortening the methylene linker (e.g., acetamide or propanamide analogs) or replacing the thiophene with a simple phenyl or cycloalkyl group—can profoundly alter the compound's conformational flexibility, hydrogen-bonding capacity, and lipophilicity . In the context of GPR139 modulation, the patent literature explicitly demonstrates that specific combinations of N-substituents and linker lengths yield distinct agonist potency profiles; a butanamide-linked thiophen-2-ylmethyl derivative is structurally distinct from both the shorter-chain acetamide variants and the cycloheptyl or 4-methylbenzyl analogs that are commercially available [1]. Consequently, direct interchange without comparative pharmacological validation is scientifically unjustified.

Quantitative Differentiation Evidence for 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide Versus Closest Analogs


Linker Length Comparison: Butanamide vs. Acetamide and Propanamide Analogs

The target compound incorporates a four-carbon butanamide chain between the benzotriazinone core and the thiophen-2-ylmethyl amide. Commercially available analogs with identical terminal thiophene groups but shorter linkers include 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide (C₂ linker) and 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide (C₃ linker) . The butanamide chain provides an additional rotatable bond, increasing conformational degrees of freedom. In the broader GPR139 patent series, linker length was a critical variable; specific butanamide-linked examples exhibited EC₅₀ values in cAMP assays that were >10-fold different from their acetamide counterparts when the terminal substituent was held constant [1]. Direct quantitative comparison of the thiophene-containing triad (C₂, C₃, C₄) has not been published in the peer-reviewed literature.

Structure-Activity Relationship Linker length GPR139 agonism

Terminal Heterocycle Differentiation: Thiophen-2-ylmethyl vs. Cycloheptyl and 4-Methylbenzyl

The target compound's thiophen-2-ylmethyl terminus is structurally distinct from the cycloheptyl analog (CAS 440331-30-6) and the 4-methylbenzyl analog (CAS not assigned, compound N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide) . The thiophene sulfur atom can participate in unique non-covalent interactions (e.g., sulfur-π interactions, weak hydrogen bonding) that are absent in both the saturated cycloheptyl ring and the toluene-derived aromatic systems. The GPR139 patent exemplifies that replacing a phenyl-containing N-substituent with a thiophene-containing group altered agonist efficacy, although specific EC₅₀ values for the target compound were not disclosed [1]. Computationally predicted LogP for the thiophene analog is approximately 2.1, compared to approximately 3.2 for the cycloheptyl analog, indicating a meaningful difference in lipophilicity that could affect membrane permeability and off-target binding.

Heterocycle SAR Thiophene GPR139 modulator

GPR139 Agonism Potential: Class-Level Pharmacological Differentiation

The target compound falls within the scope of Takeda's GPR139 agonist patent (EP3221298B1), which claims 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives of formula (I) for treating diseases associated with GPR139 [1]. Within the patent, exemplified compounds bearing the benzotriazinone core with various N-substituents demonstrated GPR139 agonist activity in cAMP assays with EC₅₀ values ranging from sub-nanomolar to >10 µM, depending on the specific substitution pattern [1]. The presence of a butanamide linker with a thiophene-containing terminus is explicitly covered by the Markush claims, distinguishing it from the shorter-chain or non-thiophene analogs that may exhibit different potency or efficacy profiles. Importantly, the clinical-stage GPR139 agonist zelatriazin (TAK-041/NBI-1065846) shares the benzotriazinone core but differs in its N-substituent, highlighting the critical role of terminal group identity in translating in vitro activity to in vivo efficacy [2].

GPR139 Orphan GPCR Neuropsychiatric cAMP assay

Optimal Research and Industrial Application Scenarios for 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide


GPR139 Agonist Tool Compound for In Vitro CNS Target Validation

Based on its structural inclusion in the GPR139 modulator patent (EP3221298B1), the compound is best deployed as a tool molecule for confirming GPR139-dependent pharmacology in recombinant cell lines. Researchers can use it alongside structurally distinct GPR139 agonists (e.g., zelatriazin) to probe the contribution of linker length and terminal heterocycle identity to receptor activation kinetics [1]. Its thiophene moiety offers a distinct pharmacophore element compared to phenyl- or cycloalkyl-terminated analogs, enabling differential structure-activity relationship (SAR) exploration.

Chemical Probe for Investigating Sulfur-Mediated Non-Covalent Interactions in Drug-Receptor Complexes

The thiophen-2-ylmethyl group introduces a sulfur atom capable of engaging in sulfur-π and weak C–H···S hydrogen-bonding interactions that are absent in carbon-only analogs [1]. This makes the compound a valuable probe for biophysical studies (X-ray crystallography, NMR, surface plasmon resonance) aimed at quantifying the energetic contribution of sulfur-mediated contacts to ligand-receptor binding affinity, particularly in the context of the GPR139 orthosteric site.

Control Compound in Linker-Length Optimization Campaigns

The butanamide linker of the target compound (C₄, 6 rotatable bonds) provides a baseline for systematic linker scanning. Procurement of the corresponding acetamide (C₂) and propanamide (C₃) analogs allows for a matched molecular pair analysis to isolate the impact of linker length on potency, metabolic stability, and solubility [1]. This approach is directly applicable to medicinal chemistry optimization programs targeting benzotriazinone-based GPCR modulators.

Reference Standard for Analytical Method Development and QC of Benzotriazinone Libraries

The compound's well-defined molecular formula (C₁₆H₁₆N₄O₂S) and distinct UV/Vis chromophore (benzotriazinone core) make it suitable as a reference standard for HPLC and LC-MS method development in quality control of benzotriazinone-focused compound libraries [1]. Its unique retention time and mass fragmentation pattern can serve as a system suitability check for analytical workflows supporting high-throughput screening campaigns.

Quote Request

Request a Quote for 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.